molecular formula C20H19F2N3O3 B1682004 Tegoprazan CAS No. 942195-55-3

Tegoprazan

Cat. No.: B1682004
CAS No.: 942195-55-3
M. Wt: 387.4 g/mol
InChI Key: CLIQCDHNPDMGSL-HNNXBMFYSA-N
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Scientific Research Applications

Tegoprazan has a wide range of scientific research applications, including :

    Chemistry: this compound is used in the study of acid-related reactions and the development of new acid blockers.

    Biology: Research on this compound includes its effects on gastric acid secretion and its potential role in treating gastrointestinal diseases.

    Medicine: this compound is being investigated for its therapeutic potential in treating gastroesophageal reflux disease, gastric ulcers, and Helicobacter pylori infections.

    Industry: this compound is used in the pharmaceutical industry for the development of new drugs and formulations.

Mechanism of Action

Target of Action

Tegoprazan, also known as CJ-12420, is a novel therapeutic developed for treating acid-related gastrointestinal diseases . Its primary target is the Sodium/Potassium Transporting ATPase , also known as the H+/K+‐ATPase . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound works as a potassium-competitive acid blocker (P-CAB) that is potent and highly selective . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells .

Biochemical Pathways

This compound exerts its effects by inhibiting the H+/K+‐ATPase enzyme, thereby blocking the final step of gastric acid production . This results in a decrease in gastric acid secretion, leading to an increase in gastric pH .

Pharmacokinetics

After single-dose administration, this compound is rapidly absorbed with a median maximum plasma concentration (Tmax) at 0.5 h and declines with a terminal (elimination) half-life (t1/2) of 3.87–4.57 h . The maximum measured plasma concentration (Cmax) for this compound was 813.80, 1494.60, and 2829.00 ng/mL . The area under the concentration–time curve (AUC) from time zero to infinity (AUC 0−inf) was 2761.00, 5980.05, and 11,044.72 ng∙h/mL in 50, 100, 200 mg group, respectively . Dose-dependent increase was observed in the value of Cmax and AUC after administration of this compound 50 to 200 mg . No drug accumulation was observed after oral 100 mg dose of this compound for 10 days .

Result of Action

The primary result of this compound’s action is the potent and prolonged control of gastric pH . This is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels . It has also been observed to be efficacious independent of food intake . This compound’s strong and sustained effect makes it a promising therapeutic for treating acid-related gastrointestinal diseases .

Action Environment

The effectiveness of this compound in the treatment of gastroesophageal reflux disease (GERD) is still controversial . Environmental factors such as diet and the presence of other medications can influence the action, efficacy, and stability of this compound . For instance, long-term administration of proton pump inhibitors can alter the intestinal microbiome composition, possibly worsening IBD severity . This compound has been observed to alleviate gut microbiota dysbiosis and enhance the growth of bacteroides vulgatus .

Safety and Hazards

Tegoprazan is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and has a risk of serious damages to eyes . It is toxic and has a danger of serious damage to health by prolonged exposure . It has a possible risk of impaired fertility and a possible risk of harm to unborn child .

Biochemical Analysis

Biochemical Properties

Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective . Its mechanism of action is different from that of the proton-pump inhibitors as this compound does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells .

Cellular Effects

This compound exhibits its antisecretory effects by competitively and reversibly blocking the availability of K+ of the H+, K±ATPase . It also significantly improved colitis in mice and enhanced the intestinal epithelial barrier function .

Molecular Mechanism

This compound works by directly inhibiting H+/K+‐ATPase in a reversible and K+‐competitive way . This is different from proton-pump inhibitors, which require conversion into an active form . This compound is an acid-resistant weak base, allowing it to remain in the highly acidic canaliculi of gastric parietal cells .

Temporal Effects in Laboratory Settings

This compound reached a mean T max at 0.5 to 1.5 h after dosing, and the mean elimination half-life (t 1/2) was 3.65 to 5.39 h . C max and AUC last exhibited a dose-dependent increase .

Dosage Effects in Animal Models

In a GERD model, this compound showed a dose-dependent efficacy for the inhibition of esophageal injury and gastric acid secretion with an ED50 of 2.0 mg/kg, which is 15 times more potent than that of esomeprazole .

Metabolic Pathways

This compound is mainly metabolized by cytochrome P450 (CYP) 3A4 . The major metabolic pathway of this compound is in the liver, and a negligible amount is excreted by urine .

Transport and Distribution

This compound’s strong and sustained effect is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels .

Subcellular Localization

This compound is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells . This unique localization allows this compound to exert its effects directly on the H+/K+‐ATPase, which is crucial for acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tegoprazan involves several steps, starting with the synthesis of the core structure, (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide. The synthetic route typically includes the following steps :

    Formation of the chroman ring: This involves the reaction of appropriate starting materials under specific conditions to form the chroman ring structure.

    Introduction of the difluoro groups: Fluorination reactions are carried out to introduce the difluoro groups at the desired positions on the chroman ring.

    Coupling with benzimidazole: The chroman ring is then coupled with a benzimidazole derivative to form the core structure of this compound.

    Final modifications: Additional chemical modifications are made to introduce the carboxamide group and other functional groups as required.

Industrial Production Methods

For industrial production, the preparation method of this compound is optimized to ensure high yield and purity. The process involves easily available raw materials, few synthesis steps, simple operation, mild reaction conditions, and high yield . The industrial production method is designed to be scalable and suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Tegoprazan undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out to modify specific functional groups within the this compound molecule.

    Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Tegoprazan is compared with other similar compounds, particularly other potassium-competitive acid blockers (P-CABs) such as vonoprazan and fexuprazan . The key differences and similarities include:

    Vonoprazan: Both this compound and vonoprazan are P-CABs with rapid onset of action and prolonged control of gastric pH.

    Fexuprazan: Similar to this compound, fexuprazan is under active development and shares the same mechanism of action.

List of Similar Compounds

  • Vonoprazan
  • Fexuprazan
  • Tenatoprazole
  • AGN 201904-Z

This compound’s uniqueness lies in its specific chemical structure and its ability to provide sustained control of gastric pH, making it a valuable addition to the class of potassium-competitive acid blockers.

Properties

IUPAC Name

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIQCDHNPDMGSL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective. Its mechanism of action is different from that of the proton-pump inhibitors as this drug does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way. This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells.
Record name Tegoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

942195-55-3
Record name Tegoprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEGOPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)-sulfonyl]-1H-benzi midazole-6-carboxamide (280 mg, crude, STEP 8) in tetrahydrofuran (8 mL) and methanol (4 mL) was added sodium hydroxide (165 mg, 4.1 mmol) at room temperature. After stirring at room temperature for 1 hour, the mixture was quenched with saturated sodium dihydrogenphosphate aqueous solution, and extracted with ethyl acetate. The organic layers were combined, dried over magnesium sulfate and concentrated in vacuum. The residue was purified by column chromatography on silica gel (gradient elution from dichloromethane only to ethyl acetate:methanol 10:1) to afford the title compound as a white solid (74 mg, 65% for 2 steps).
Name
4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)-sulfonyl]-1H-benzi midazole-6-carboxamide
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Tegoprazan and how does it work?

A: this compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the action of gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion in the stomach [, , , ]. Unlike proton pump inhibitors (PPIs) which bind irreversibly, this compound's binding is reversible, leading to a faster onset of action and a longer duration of acid suppression [, , , ].

Q2: How does this compound compare to PPIs in terms of efficacy in treating gastroesophageal reflux disease (GERD)?

A: this compound has been shown to be as effective as PPIs in the treatment of GERD, particularly in relieving symptoms like heartburn and promoting the healing of erosive esophagitis [, , ]. Some studies suggest it may offer advantages in controlling nocturnal acid breakthrough (NAB), a common limitation of PPIs [, ].

Q3: What are the advantages of this compound over PPIs in terms of pharmacokinetic properties?

A: this compound demonstrates a faster onset of action and a longer duration of acid suppression compared to PPIs [, , , ]. This can be attributed to its reversible binding mechanism with H+/K+-ATPase [, ].

Q4: How does food intake affect the pharmacokinetics of this compound?

A: While food may delay the absorption of this compound, it does not significantly affect its overall systemic exposure or pharmacodynamic effects []. This suggests that this compound can be administered without strict regard to meal times [].

Q5: How does this compound interact with other drugs metabolized by cytochrome P450 (CYP) 3A4?

A: this compound is primarily metabolized by CYP3A4 [, , ]. Co-administration with CYP3A4 inhibitors like clarithromycin can significantly increase this compound exposure [, , ]. Conversely, CYP3A4 inducers like rifampicin can decrease this compound levels []. Dosage adjustments may be necessary when this compound is used concurrently with strong CYP3A4 modulators [, ].

Q6: Are there any potential drug-drug interactions with this compound and amoxicillin/clarithromycin?

A: Physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) modeling suggests that co-administration of this compound with amoxicillin and clarithromycin can alter this compound's pharmacokinetics and pharmacodynamics []. These interactions might necessitate dosage adjustments for optimal therapeutic outcomes [].

Q7: Has this compound shown any potential for drug-drug interactions with atorvastatin?

A: Studies indicate that, unlike vonoprazan (another P-CAB), this compound does not significantly impact the pharmacokinetics of atorvastatin []. This suggests a lower risk of drug interactions between this compound and atorvastatin compared to vonoprazan [].

Q8: What is the current research on this compound's potential beyond acid-related diseases?

A: Recent studies suggest that this compound may have anti-inflammatory properties []. Research has shown that it can suppress pro-inflammatory responses in lipopolysaccharide-stimulated bone-marrow-derived macrophages []. Further investigation is warranted to explore these effects and their potential therapeutic applications.

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